2,5-Dichlorobenzene-1,4-diamine
Overview
Description
2,5-Dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of benzene, where two chlorine atoms and two amino groups are substituted at the 2,5 and 1,4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and polymer production .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis .
Mode of Action
It is synthesized from 2,5-dichloroaniline through acetylation, mixed acid nitration, hydrolysis in an acidic medium, and reduction with iron powder .
Biochemical Pathways
It is used in the dye industry for the synthesis of azo pigments like cromophtal yellow 6g . It can also be used as a raw material for the synthesis of polyurethane .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
It is primarily used as an intermediate in organic synthesis .
Action Environment
It is recommended to store the compound at 2-8°c to maintain its stability .
Preparation Methods
2,5-Dichlorobenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the following steps :
Benzoylation: 2,5-Dichloroaniline is subjected to benzoylation.
Nitration: The benzoylated product undergoes nitration using a mixed acid.
Hydrolysis: The nitrated compound is then hydrolyzed in an acidic medium.
Reduction: Finally, the hydrolyzed product is reduced using iron powder to yield this compound.
Chemical Reactions Analysis
2,5-Dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2,5-Dichlorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
2,5-Dichlorobenzene-1,4-diamine can be compared with other similar compounds such as:
- 2-Chlorobenzene-1,4-diamine
- 2-Chloro-5-methylbenzene-1,4-diamine
- 4,5-Dichloro-1,2-benzenediamine
These compounds share structural similarities but differ in their chemical properties and applications. For instance, this compound is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications .
Properties
IUPAC Name |
2,5-dichlorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVHDDEMLNVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066557 | |
Record name | 1,4-Benzenediamine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Powder; [MSDSonline] | |
Record name | 2,5-Dichloro-1,4-benzenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3021 | |
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Solubility |
SLIGHTLY SOLUBLE IN WATER AND ALCOHOL | |
Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE PRISMS | |
CAS No. |
20103-09-7 | |
Record name | 2,5-Dichloro-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20103-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-1,4-benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DICHLORO-P-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CCW77BAXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C | |
Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,5-Dichloro-1,4-phenylenediamine in materials science?
A: 2,5-Dichloro-1,4-phenylenediamine is a valuable monomer in the synthesis of conjugated polymers, specifically polyazomethines. [] These polymers exhibit interesting electrical conductivity properties and have potential applications in organic electronics and optoelectronics.
Q2: Can you elaborate on the electrochemical behavior of 2,5-Dichloro-1,4-phenylenediamine?
A: Research indicates that 2,5-Dichloro-1,4-phenylenediamine undergoes electrochemical degradation via anodic oxidation. [] This process follows first-order kinetics and is influenced by factors like current density, pH, and initial concentration. Degradation byproducts include ammonium (NH4+) and chloride (Cl-) ions.
Q3: How is 2,5-Dichloro-1,4-phenylenediamine utilized in the synthesis of heterocyclic compounds?
A: 2,5-Dichloro-1,4-phenylenediamine serves as a starting material for creating nitrogen-containing heterocycles like 1,5-diaza-s-indacenes. [] This synthesis involves a two-step process: a palladium-catalyzed Larock cyclization with diarylacethylenes followed by hydrogen abstraction. The resulting 1,5-diaza-s-indacenes display antiaromaticity and possess electron-accepting properties due to the presence of imine nitrogen atoms.
Q4: What are the environmental considerations associated with 2,5-Dichloro-1,4-phenylenediamine?
A: While the provided research doesn't directly address the environmental impact, it highlights the importance of cleaner production methods. [] The use of a recovery circulation technology for steam distillation during the synthesis of 2,5-Dichloro-1,4-phenylenediamine minimizes waste and allows for the recycling of aniline, contributing to a more environmentally friendly process.
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